molecular formula C11H8F3NO2 B1592488 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid CAS No. 378802-40-5

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid

Cat. No.: B1592488
CAS No.: 378802-40-5
M. Wt: 243.18 g/mol
InChI Key: JSNULZACNINBHS-UHFFFAOYSA-N
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Description

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid (CAS No. 378802-40-5) is an indole-derived acetic acid compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the indole ring. Its molecular formula is C₁₁H₈F₃NO₂, with a molecular weight of 243.18 g/mol . The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules, though specific biological data remain proprietary .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under optimized conditions such as TBHP (tert-butyl hydroperoxide) in acetonitrile at elevated temperatures . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitutions preferentially at the C2 and C5 positions due to electron-donating effects of the nitrogen atom. The trifluoromethyl group at C5 deactivates the ring, directing incoming electrophiles to the C2 position .

Key reactions:

Reaction TypeReagents/ConditionsProductsYieldSource
HydroxyalkylationTrifluoroacetophenone, TBAB/NaOH (aq.)2-(5-Trifluoromethyl-1H-indol-3-yl)-1-phenylethan-1-ol96%
FluoroacetylationCF₃COOH, catalyst-freeα-(Trifluoromethyl)(indol-3-yl)methanol89%

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group participates in condensation and coupling reactions, enabling derivatization.

Esterification and Amidation

  • Ester formation : Reacting with alcohols (e.g., methanol) under acidic catalysis produces methyl esters .

  • Amide synthesis : Coupling with amines via EDCl/HOBt yields indole-3-acetamide derivatives .

Decarboxylation

Thermal or photochemical decarboxylation removes the acetic acid group, generating 5-trifluoromethylindole derivatives .

Electrochemical Coupling Reactions

Electrochemical methods enable green synthesis of heterocyclic derivatives.

Example reaction :

text
2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid + aliphatic isothiocyanate → 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-amine

Conditions : Graphite electrodes, THF, 0.5 V, room temperature .
Yield : 78–85%

Oxidation

  • Carboxylic acid oxidation : Rare due to stability; stronger oxidants (e.g., KMnO₄) may cleave the indole ring.

  • Side-chain oxidation : The acetic acid group is resistant to mild oxidants but can form peroxides under radical conditions .

Reduction

  • Carboxylic acid reduction : LiAlH₄ reduces the –COOH group to –CH₂OH, yielding 2-(5-trifluoromethyl-1H-indol-3-yl)ethanol .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings:

Reaction TypeCatalystsSubstratesProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids3-Aryl-5-trifluoromethylindoles
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-Arylated indoles

Typical conditions : 80–110°C, DMF/H₂O, 12–24 h.

Biological Derivatization

The acetic acid group is critical for prodrug development:

  • Ester prodrugs : Synthesized to enhance bioavailability .

  • Peptide conjugates : Coupled via amide bonds for targeted delivery .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and forming indole radicals .

  • Photodegradation : UV exposure leads to decarboxylation and trifluoromethyl group cleavage .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Anti-inflammatory Properties
One of the primary applications of 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that analogues of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. A study demonstrated that these analogues exhibited significant anti-inflammatory effects in animal models, suggesting their potential use in treating inflammatory diseases such as arthritis .

Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Specifically, it has been studied for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers, including pancreatic and colon cancer. Compounds derived from this compound showed promising results in inhibiting cancer cell proliferation at low concentrations .

Neurodegenerative Disorders
Another significant application is in the treatment of neurodegenerative disorders. Research indicates that derivatives of this compound can inhibit tau aggregation, a process associated with Alzheimer's disease. Patented formulations have shown efficacy in reducing tau-induced toxicity, highlighting the compound's potential as a neuroprotective agent .

Case Studies and Experimental Findings

StudyObjectiveFindings
Hayashi et al. (2013)Investigate SAR of indole derivativesIdentified potent COX-2 inhibitors with significant anti-inflammatory effects in vivo .
PMC2665923 (2009)Evaluate GSK-3β inhibitorsCompounds exhibited subnanomolar potency against GSK-3β and demonstrated antiproliferative activity against pancreatic cancer cells .
EP2651887B1Tau aggregation inhibitionDerivatives showed efficacy in reducing tau-induced toxicity, indicating potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid with structurally related indole and indazole derivatives:

Compound Name CAS No. Substituents Molecular Formula MW (g/mol) Key Properties
This compound 378802-40-5 5-CF₃ C₁₁H₈F₃NO₂ 243.18 High lipophilicity, electron-withdrawing -CF₃ group
2-(5-Fluoro-1H-indazol-3-YL)acetic acid 885271-22-7 5-F (indazole core) C₉H₆FN₂O₂ 193.17 Smaller substituent; indazole scaffold enhances rigidity
2-(6-Methyl-1H-indol-3-YL)acetic acid 52531-20-1 6-CH₃ C₁₁H₁₁NO₂ 189.21 Electron-donating -CH₃ improves solubility
2-(5-Nitro-1H-indol-3-YL)acetic acid 79473-05-5 5-NO₂ C₁₀H₈N₂O₄ 220.18 Strong electron-withdrawing -NO₂ group; potential reactivity
2-(5-Methoxy-2-methyl-1H-indol-3-YL)acetic acid 2882-15-7 5-OCH₃, 2-CH₃ C₁₂H₁₃NO₃ 219.24 Methoxy group introduces polarity; methyl at C2 sterically hinders
(5-Fluoro-1H-indol-3-YL)acetic acid - 5-F C₁₀H₈FNO₂ 193.17 Lower MW than CF₃ analog; moderate lipophilicity

Key Observations:

  • Substituent Effects : The trifluoromethyl group (-CF₃) confers greater metabolic stability and lipophilicity compared to -F, -CH₃, or -OCH₃ substituents .

Biological Activity

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, commonly referred to as TFAIA, is a derivative of indole, a heterocyclic compound renowned for its diverse biological activities. This compound has garnered attention for its potential applications in antiviral, anticancer, and anti-inflammatory therapies.

TFAIA primarily interacts with interleukin-2 (IL-2) , a crucial cytokine in immune regulation. By binding to the IL-2 receptor alpha (IL-2Rα), TFAIA activates downstream signaling pathways, notably the JAK-STAT and PI3K-Akt pathways. These pathways are integral to T cell activation and proliferation, enhancing immune responses against pathogens and potentially contributing to anticancer effects.

Pharmacokinetics

TFAIA exhibits favorable pharmacokinetic properties:

  • Absorption : Well-absorbed following oral administration.
  • Distribution : Lipophilic nature allows widespread tissue distribution.
  • Metabolism : Hepatically metabolized into inactive metabolites.
  • Excretion : Primarily eliminated via renal excretion.
  • Bioavailability : Moderate bioavailability supports therapeutic levels.

Antiviral Activity

Research indicates that TFAIA possesses significant antiviral properties. In vitro studies demonstrate its effectiveness against various viruses, including:

  • Influenza Virus H1N1
  • Herpes Simplex Virus 1 (HSV-1)

The compound's IC50 values suggest potent antiviral activity, with some derivatives showing IC50 values as low as 0.0027 µM against H1N1 .

Anticancer Potential

TFAIA has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of TFAIA have demonstrated promising antiproliferative activity against human cancer cells, with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

Table of Biological Activities

Activity TypeTarget Virus/Cancer TypeIC50 Value (µM)Selectivity Index
AntiviralH1N10.0027High
AntiviralHSV-10.0022High
AnticancerVarious Human Cell LinesVariesVaries

Case Study: Antiviral Efficacy Against H1N1

In a controlled study, TFAIA was tested against the H1N1 virus using the MDCK cell line. The results indicated that TFAIA significantly reduced viral replication at low concentrations, confirming its potential as an antiviral agent .

Case Study: Anticancer Activity

A series of synthesized indole derivatives based on TFAIA were evaluated for their antiproliferative effects on human cancer cell lines. These compounds exhibited varying degrees of activity, with some derivatives showing IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid to maximize yield?

  • Methodological Answer : Synthesis optimization requires careful control of pH (neutral to slightly acidic conditions), temperature (typically 60–100°C), and catalyst selection (e.g., acetic acid as a solvent and sodium acetate as a base). Multi-step protocols, such as those used for structurally similar indole derivatives, involve refluxing intermediates in acetic acid to achieve cyclization or coupling . Reaction monitoring via TLC or HPLC is recommended to minimize side products.

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and trifluoromethyl substitution. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-resolution MS or X-ray crystallography (if crystalline) can resolve ambiguities in stereochemistry or regiochemistry . For purity assessment, HPLC with UV detection is advised.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for indole derivatives, including the use of PPE (gloves, lab coats, eye protection) and working in a fume hood. Avoid inhalation and skin contact, as trifluoromethyl groups may enhance reactivity. Store the compound in a dry, cool environment away from oxidizers .

Q. What in vitro assays are recommended for initial screening of bioactivity in this compound?

  • Methodological Answer : Prioritize assays relevant to indole derivatives, such as:

  • Anticancer activity : Cell viability assays (MTT or ATP-based) against cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory potential : ELISA-based quantification of cytokines (e.g., TNF-α, IL-6) in macrophage models.
  • Enzyme inhibition : Fluorometric assays for kinases or cyclooxygenases .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of experimental variables:

  • Compare cell line specificity, assay conditions (e.g., serum concentration), and compound purity.
  • Validate findings using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).
  • Explore trifluoromethyl group stability under assay conditions, as degradation products may confound results .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to proteins like COX-2 or kinases. Molecular dynamics simulations (GROMACS) assess binding stability. QSAR models can correlate electronic properties (e.g., trifluoromethyl electronegativity) with activity . Validate predictions with mutagenesis or SPR binding assays.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scale-up risks include side reactions (e.g., dimerization) and racemization. Mitigation strategies:

  • Optimize solvent polarity (DMF or THF) to stabilize intermediates.
  • Use chiral catalysts (e.g., palladium complexes) for asymmetric synthesis.
  • Monitor reaction progress with in-line FTIR or Raman spectroscopy .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group?

  • Methodological Answer : Synthesize analogs with substituents varying in size (methyl vs. trifluoromethyl) and electronic properties (electron-withdrawing vs. donating). Test analogs in bioassays (e.g., IC₅₀ determination) and correlate with computational descriptors (Hammett constants, LogP). Crystallographic studies of protein-ligand complexes can reveal steric or electronic interactions .

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNULZACNINBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626124
Record name [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378802-40-5
Record name [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylphenylhydrazine (5 g), 4,4-dimethoxybutyric acid methyl ester (6 g) and 10% aqueous sulfuric acid (20 ml) was stirred for 6 hours under a nitrogen atmosphere at 90° C. The reaction mixture was allowed to cool, water was added, and then extraction was performed with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. A 2 N sodium hydroxide aqueous solution (10 ml) and methanol (10 ml) were added to the obtained residue, and the mixture was heated to reflux for one hour. Water was added to the reaction mixture which was then rendered acidic with concentrated aqueous hydrochloric acid, extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography using a mixed solvent of dichloromethane, methanol, and acetic acid to obtain 0.11 g of the title compound as a colorless powder (1.5% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
1.5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid

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